molecular formula C8H9ClF3NO B2687876 [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride CAS No. 2580248-58-2

[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride

Cat. No. B2687876
CAS RN: 2580248-58-2
M. Wt: 227.61
InChI Key: AZWFYWTUXLSOMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride” consists of a phenyl ring with a difluoromethoxy group and a fluorine atom attached to it. The phenyl ring is also attached to a methanamine group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found .

Scientific Research Applications

1. Mass Spectrometry and Chromatography

Studies have examined the mass spectra and chromatographic properties of compounds similar to [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride. For example, the mass spectra and gas chromatographic properties of various fluoro-, chloro-, and bromomethoxy-biphenyls have been explored, providing insights into the structural analysis of these compounds (Tulp, Olie, & Hutzinger, 1977).

2. Synthesis of Novel Ligands for NMDA Receptors

Research has been conducted on the synthesis of novel ligands for NMDA receptors, which are important in neurological studies. For instance, derivatives of diphenylpropylamine NMDA receptor antagonists have been synthesized, which is representative of the broader category of compounds including this compound (Moe et al., 1998).

3. Separation Techniques in Analytical Chemistry

The compound has relevance in analytical chemistry, particularly in separation techniques. For example, research has been done on the separation of flunarizine hydrochloride and its degradation products using micellar liquid chromatography, demonstrating the application of such compounds in chemical analysis (El-Sherbiny et al., 2005).

4. Enantiomeric Separation

The compound is also significant in the field of chiral discrimination and enantiomeric separation. Research has been conducted on the separation of enantiomers of similar compounds on stationary phases, highlighting its importance in stereochemical studies (Bereznitski et al., 2002).

5. Neurokinin-1 Receptor Antagonists

In pharmaceutical research, such compounds are explored as neurokinin-1 receptor antagonists. This is exemplified by studies on compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which have applications in treatments for conditions like depression (Harrison et al., 2001).

6. Photoredox Catalysis in Organic Chemistry

The compound has applications in organic chemistry, especially in the field of photoredox catalysis. Research focuses on developing new protocols for tri- and difluoromethylation of various skeletons, a process in which compounds like this compound could play a role (Koike & Akita, 2016).

7. Fluorine-Containing Polyimides

The compound is relevant in material science, particularly in the synthesis of fluorine-containing polyimides. These polyimides, synthesized from similar fluorinated aromatic diamines, exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).

Safety and Hazards

The safety data sheet for “[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride” suggests that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation if inhaled .

properties

IUPAC Name

[2-(difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-6-2-1-5(4-12)7(3-6)13-8(10)11;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWFYWTUXLSOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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